molecular formula C16H12O4 B1672643 Isoxepac CAS No. 55453-87-7

Isoxepac

Cat. No. B1672643
CAS RN: 55453-87-7
M. Wt: 268.26 g/mol
InChI Key: QFGMXJOBTNZHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxepac, also known as HP-549, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic activity . It was studied in a clinical trial for the treatment of postoperative pain after knee surgery for meniscectomy . The minimal effective dose is 200 mg .


Synthesis Analysis

Isoxepac is an important intermediate in the synthesis of new selected Claritin Olopatadine hydrochloride .


Molecular Structure Analysis

Isoxepac has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . Its IUPAC name is 2-(11-oxo-6H-benzocbenzoxepin-2-yl)acetic acid .


Chemical Reactions Analysis

Isoxepac was synthesized through an efficient method involving intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5 .


Physical And Chemical Properties Analysis

Isoxepac has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . Its IUPAC name is 2-(11-oxo-6H-benzocbenzoxepin-2-yl)acetic acid .

Scientific Research Applications

Isoprenoids in Biological Research

  • The study of isoprenoids in Toxoplasma gondii highlighted their role in the organism's metabolic pathways, identifying potential targets for anti-infective treatments. This suggests the importance of isoprenoid pathway research in understanding and combating infectious diseases (Moreno & Zhu-Hong Li, 2008).

Stable Isotopes in Ecological and Archaeological Research

  • Stable isotope analysis (SIA) is extensively used in ecology to study animal diet, habitat use, and physiology. It's particularly applied in marine mammal science due to challenges in observing these animals in their natural habitats (Newsome, Clementz, & Koch, 2010).
  • Archaeological analogues help predict long-term corrosion behavior of materials used in nuclear waste disposal systems, showing how past materials can inform future technologies (Neff et al., 2010).

ISO Standards in Organizational and Environmental Strategy

  • Research on ISO 14001 certification evaluated its strategic use beyond technical and operative perspectives, indicating how ISO standards can support broader organizational objectives including environmental sustainability and employee satisfaction (Chiarini, 2017).

Safety And Hazards

Isoxepac is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMXJOBTNZHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057772
Record name Isoxepac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxepac

CAS RN

55453-87-7
Record name Isoxepac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55453-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxepac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxepac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxepac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXEPAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample of 4-benzyloxy-3-carboxyphenylacetic acid is treated with an excess of thionyl chloride at reflux for 2 hours. The excess thionyl chloride is removed in vacuo and the remaining 4-benzyloxy-3-(chlorocarbonyl)phenylacetyl chloride is dissolved in methylene chloride-nitromethane and treated with an equivalent amount of aluminum chloride. The reaction mixture is stirred several hours at room temperature, refluxed for two hours and quenched with dilute hydrochloric acid. The layers are separated, the organic phase dried and evaporated in vacuo to a residue which, on crystallization from isopropyl alcohol yields 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, mp 137°-"° C.
Name
4-benzyloxy-3-carboxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Suspend 12 gm. of the carboxybenzyloxyphenylacetic acid of Step A in 50 ml. of trifluoroacetic anhydride in a pressure bottle and stir at 70° to 80° C. for 2.25 hours. Evaporate the reaction mixture to a syrup. Dissolve in 50 ml. of tetrahydrofuran and treat with sodium carbonate until pH 8. Stir for 15 minutes and acidify with 5 N HCl. Dilute with water and extract with ether. Wash the extract with water and dry over magnesium sulfate. Concentrate to dryness and recrystallize from ethyl acetate/hexane to obtain the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 49 ml. of absolute ethanol is added with vigorous stirring, 81 g. of phosphorus pentoxide. After addition, the mixture is allowed to stir at 95°-100° C. for 1 hour, 400 ml. of tetramethylene sulfone are added, and the temperature is adjusted to 86°-90° C. Then, 38.5 g. of 4-(2-carboxybenzyloxy)phenylacetic acid are added, the mixture is stirred for 4 hours and poured onto ice water. The aqueous mixture is made basic with sodium hydroxide and extracted with toluene. Cooling of the aqueous layer followed by acidification with concentrated hydrochloric acid gives light brown crystals. Recrystallization from acetic acid-water or from dimethoxyethane provides colorless crystals, m.p. 126°-128° C. of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxepac
Reactant of Route 2
Isoxepac
Reactant of Route 3
Isoxepac
Reactant of Route 4
Isoxepac
Reactant of Route 5
Isoxepac
Reactant of Route 6
Isoxepac

Citations

For This Compound
592
Citations
HP Illing, JM Fromson - Drug Metabolism and Disposition, 1978 - ASPET
… Plasma of all species was found to contain mainly unchanged isoxepac. The compound was … of isoxepac, respectively, whereas in the rhesus monkey and man, isoxepac was excreted …
Number of citations: 21 dmd.aspetjournals.org
TA Bryce, JL Burrows - Journal of Chromatography B: Biomedical Sciences …, 1978 - Elsevier
… dose of isoxepac at. the anticipated therapeutic level of 50-200 mg. Initial … of isoxepac established that satisfactory chromatography could be obtained after conversion of isoxepac to its …
Number of citations: 7 www.sciencedirect.com
LB Svendsen, OH Hansen… - Scandinavian Journal of …, 1981 - Taylor & Francis
… in the isoxepac group developed gastric erosions during treatment. The differences between isoxepac and … There was no difference between the effects of isoxepac and indomethacin. …
Number of citations: 5 www.tandfonline.com
MO Pulkkinen - Acta Obstetricia et Gynecologica Scandinavica, 1980 - Taylor & Francis
… the effect of a prostaglandin synthetase inhibitor, isoxepac, on uterine function in normal and … recorded for 1 hour and the isoxepac effect for 2 hours. Isoxepac was used as a single oral …
Number of citations: 7 www.tandfonline.com
LS Gerlis, JM Gumpel - Rheumatology, 1981 - academic.oup.com
Nineteen patients with rheumatoid arthritis entered a double-blind cross-over study, comparing a new anti-inflammatory agent isoxepac, 200 mg three times daily, with aspirin 1.2 g …
Number of citations: 8 academic.oup.com
ID Wilson, A Bhatti, HPA Illing, TA Bryce… - … Metabolite Isolation and …, 1983 - Springer
… isoxepac. This conversion intoβ-glucuronidase-resistant conjugates has a bearing on the assay of isoxepac … Suitable procedures for the determination of total isoxepac in human urine …
Number of citations: 5 link.springer.com
WJ Honig, R Pelgrom… - The Journal of Clinical …, 1982 - Wiley Online Library
… isoxepac and placebo, though 50 mg indomethacin and 200 mg isoxepac gave better analgesia than either 100 mg isoxepac … indomethacin, and 200 mg isoxepac would appear to be …
Number of citations: 6 accp1.onlinelibrary.wiley.com
H Paul, A Illing, ID Wilson - Biochemical Pharmacology, 1981 - Elsevier
… The conjugate was identified as a glucuronide of isoxepac … procedure for the separation of isoxepac and its conjugates we … Two major peaks were observed, corresponding to isoxepac …
Number of citations: 60 www.sciencedirect.com
Q Wang, B Zhang, X Zhang, H Wu, H Zhan, T Wang - 2022 - researchsquare.com
Acylation reaction directly using carboxylic acid as an acylation agent is the most ideal acylation method but demands rigorous reaction conditions. In this study, an efficient method was …
Number of citations: 3 www.researchsquare.com
TA Bryce, J Chamberlain - Drug Metabolite Isolation and …, 2013 - books.google.com
… isoxepac. This conversion into 8–glucuronidase-resistant conjugates has a bearing on the assay of isoxepac … Suitable procedures for the determination of total isoxepac in human urine …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.